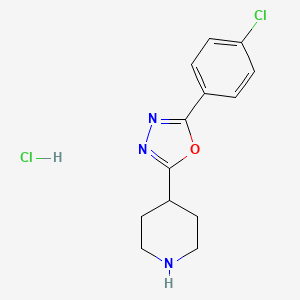

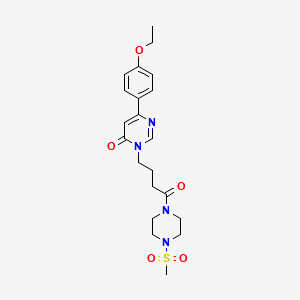

![molecular formula C15H25NO4 B2702873 (3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2248342-81-4](/img/structure/B2702873.png)

(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrrolidine carboxylic acid derivative . Pyrrolidine is a five-membered ring with one nitrogen atom, and carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of the cyclopentyl group, a five-membered carbon ring, and the isobutyl group, a branched four-carbon group, further add to the complexity of the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which is a type of secondary amine, along with a carboxylic acid group. The cyclopentyl and isobutyl groups would be attached to the pyrrolidine ring. The exact three-dimensional structure would depend on the stereochemistry at the 3rd and 4th positions of the pyrrolidine ring .Chemical Reactions Analysis

As a carboxylic acid, this compound could undergo reactions typical of this class of compounds, such as esterification or amide formation. The secondary amine could potentially be protonated under acidic conditions or form a Schiff base under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could contribute to acidity and potential hydrogen bonding. The compound’s solubility would depend on factors like its overall polarity and the solvent used .Applications De Recherche Scientifique

C-H Functionalization and Redox-Annulations

The compound , due to its structural complexity and functionality, could potentially be involved in C-H functionalization processes. An example is the redox-annulations with α,β-unsaturated carbonyl compounds, where cyclic amines like pyrrolidine undergo reactions to form ring-fused pyrrolines, which are then converted to pyrroles or pyrrolidines through oxidation or reduction, respectively (Kang et al., 2015).

Extraction and Equilibrium Studies

Another application might be related to the compound's potential role in extraction and equilibrium studies, where its derivatives could be used as an extractant in the separation of other organic compounds. For instance, the extraction of pyridine-3-carboxylic acid by related compounds demonstrates the importance of understanding the effects of extractant composition and initial acid concentration on extraction efficiency (Kumar & Babu, 2009).

Synthesis of Novel Bicyclic Systems

The compound's framework is conducive to the synthesis of novel bicyclic systems through one-pot condensation, leading to the formation of structures with potential biological activity. Such synthetic strategies are important for creating new molecules for further pharmacological evaluation (Kharchenko et al., 2008).

Directing Groups for sp3 C-H Bond Functionalization

Compounds containing pyrrolidine and similar cyclic amines can act as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds, a process that is crucial for constructing complex molecules in organic synthesis. The efficacy of these directing groups opens up new avenues for the functionalization of carboxylic acid derivatives (Le et al., 2019).

Antibacterial Activity of Cycloalkylamino Derivatives

The structural motif present in the compound under discussion is similar to those found in molecules that exhibit significant antibacterial activity. Research into derivatives of cycloalkylamino compounds has shown that specific substitutions can greatly enhance both in vitro and in vivo antibacterial efficacy, highlighting the potential for the development of new therapeutic agents (Bouzard et al., 1992).

Orientations Futures

Propriétés

IUPAC Name |

(3S,4S)-4-cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11(10-6-4-5-7-10)12(9-16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHXRUYOHJRSRO-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2702791.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2702796.png)

![2,2-Difluorospiro[3.3]heptan-6-ol](/img/structure/B2702797.png)

![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2702799.png)

![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2702804.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)